molecular formula C20H23Cl2N3O2 B2792815 2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049438-62-1

2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2792815
CAS No.: 1049438-62-1
M. Wt: 408.32
InChI Key: LQRGRAFFZJVRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23Cl2N3O2 and its molecular weight is 408.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

As a potent and selective D4 dopamine receptor ligand , this compound binds to the receptor, modulating its activity

Properties

IUPAC Name

2,5-dichloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-27-17-5-3-16(4-6-17)25-12-10-24(11-13-25)9-8-23-20(26)18-14-15(21)2-7-19(18)22/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGRAFFZJVRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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